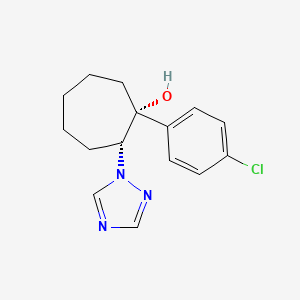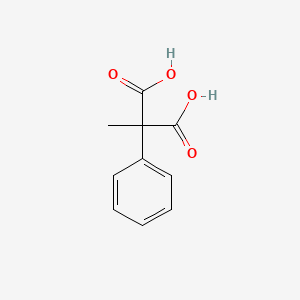
(+)-Thujan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-thujan-3-ol is a thujane monoterpenoid in which which a (1R,4S,5S)-thujane skeleton is substituted at C-3 with a hydroxy group, with the new asymmetric centre at C-3 having R-configuration. It is a thujane monoterpenoid and a secondary alcohol.
Scientific Research Applications
1. Chemical Reactions and Mechanisms
The reactions of isomeric thujan-3-ols with fluorosulphuric acid have been explored, demonstrating the formation of various ions and olefins through different mechanisms. This research contributes to understanding the chemical behavior of thujan-3-ols under specific conditions (Rees & Whittaker, 1981).
2. Biosynthesis of Thujane Skeleton
Studies on the biosynthesis of thujane skeleton, a critical component in the structure of thujan-3-ols, have been conducted. These studies help in understanding the formation and transformation of this compound in natural processes, providing insights into its natural occurrence and possible applications (Banthorpe, Mann, & Poots, 1977).
3. Rearrangements and Stereochemistry
Investigations into the stereochemistry and rearrangements of thujan-3-yl cations provide a deep understanding of the structural dynamics of this compound. These studies are crucial for comprehending its chemical behavior and potential applications in various fields (Holden & Whittaker, 1977).
4. Role in Herbivore Resistance
The biosynthesis of thujone monoterpenoids, closely related to thujan-3-ols, plays a significant role in the herbivore resistance of plants like Western Redcedar. Understanding this process can have implications in agriculture and plant protection (Gesell et al., 2015).
properties
CAS RN |
3284-85-3 |
|---|---|
Product Name |
(+)-Thujan-3-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,3R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
DZVXRFMREAADPP-AXTSPUMRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@]2(C[C@H]1O)C(C)C |
SMILES |
CC1C2CC2(CC1O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1O)C(C)C |
Other CAS RN |
3284-85-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)
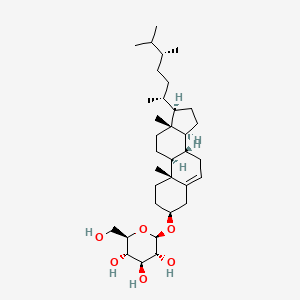
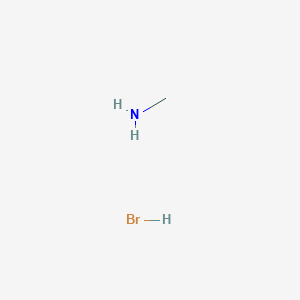
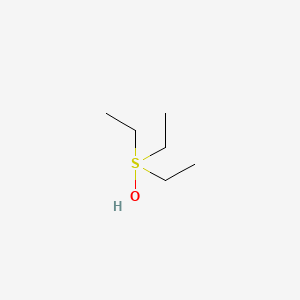
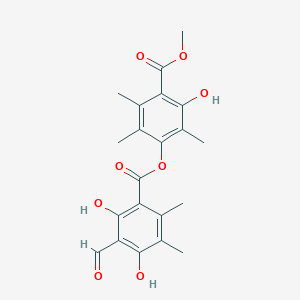

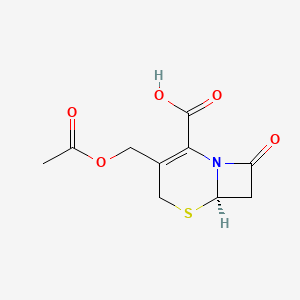
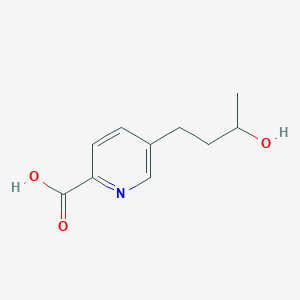
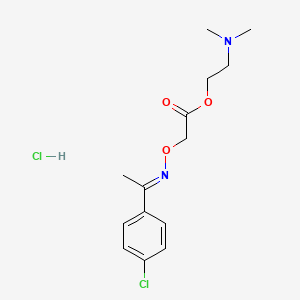
![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
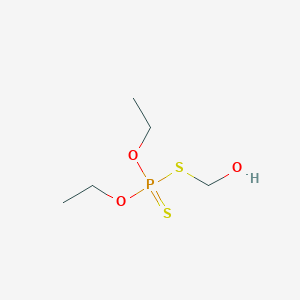
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
